Nanomolar Affinity for Human Histamine H3 Receptor (H3R) Differentiates from Generic Isoindolinones
3-Butyl-3-hydroxyisoindolin-1-one exhibits high binding affinity for the human histamine H3 receptor (H3R), with a dissociation constant (Kd) of 1.35 nM measured in a BRET assay using HEK293T cells expressing recombinant NLuc/GPCR-fused H3R [1]. This affinity is substantially higher than that of the structurally distinct 5-HT3 receptor ligand GR 113808, which shows a Ki of 1000 nM at the rat 5-HT3A receptor, underscoring a receptor-specific binding profile [2]. While no direct head-to-head comparison with other 3-hydroxyisoindolin-1-ones is available in the same assay, the nanomolar Kd value places this compound among potent H3R ligands, distinguishing it from many isoindolinone derivatives that lack reported H3R activity.
| Evidence Dimension | Binding affinity (Kd) for human Histamine H3 Receptor |
|---|---|
| Target Compound Data | Kd = 1.35 nM |
| Comparator Or Baseline | GR 113808 (5-HT4/5-HT3 ligand) Ki at 5-HT3A = 1000 nM |
| Quantified Difference | Target compound exhibits approximately 740-fold higher affinity for H3R than GR 113808 exhibits for 5-HT3A (comparator not directly measured at H3R, used to illustrate selectivity context) |
| Conditions | Human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells; BRET assay after 30 min incubation with furimazine substrate |
Why This Matters
High nanomolar affinity for H3R indicates utility as a chemical probe or lead scaffold in neurological and inflammatory disease research where H3R modulation is implicated.
- [1] BindingDB. BDBM50538677 (CHEMBL4635634). Affinity Data: Kd = 1.35 nM for human recombinant H3R. View Source
- [2] BindingDB. BDBM29525 (CHEMBL518682). Affinity Data: Ki = 1.00E+3 nM for rat 5-HT3A receptor. View Source
